molecular formula C10H6Cl2O2 B12086990 6,7-Dichloro-4-methyl-2H-1-benzopyran-2-one CAS No. 923019-32-3

6,7-Dichloro-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B12086990
CAS No.: 923019-32-3
M. Wt: 229.06 g/mol
InChI Key: PNIRMMUCPNHCLW-UHFFFAOYSA-N
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Description

6,7-Dichloro-4-methyl-2H-1-benzopyran-2-one is a synthetic coumarin derivative characterized by chlorine substituents at positions 6 and 7, along with a methyl group at position 4. Coumarins are aromatic heterocyclic compounds with a benzopyrone backbone, widely studied for their pharmacological properties, including antimicrobial, anticoagulant, and anti-inflammatory activities.

Properties

CAS No.

923019-32-3

Molecular Formula

C10H6Cl2O2

Molecular Weight

229.06 g/mol

IUPAC Name

6,7-dichloro-4-methylchromen-2-one

InChI

InChI=1S/C10H6Cl2O2/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4H,1H3

InChI Key

PNIRMMUCPNHCLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6,7-dichloro-4-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include a dichlorophenol and a methyl-substituted β-ketoester. The reaction is usually carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6,7-dichloro-4-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 6,7-Dichloro-4-methyl-2H-1-benzopyran-2-one exhibits significant anti-inflammatory properties. A study demonstrated its effectiveness in reducing inflammation in a carrageenan-induced rat paw edema model, surpassing the activity of indomethacin, a standard anti-inflammatory drug. The compound showed a percentage inhibition of 44.05% after three hours of administration .

Table 1: Anti-inflammatory Activity of 6,7-Dichloro-4-methyl-2H-1-benzopyran-2-one

Time (hours)% Inhibition (compared to control)
138.10%
242.00%
344.05%

Anticancer Potential

The compound's structure suggests potential anticancer activity through its ability to inhibit various cancer cell lines. Studies have shown that coumarin derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Case Study: Anticancer Activity
In a recent investigation, derivatives of coumarins including 6,7-Dichloro-4-methyl-2H-1-benzopyran-2-one were tested against breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxic effects at lower concentrations .

Neuroprotective Effects

Another promising application is in the field of neuroprotection. The compound has been evaluated for its ability to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain—a key factor in cognitive function and memory retention .

Table 2: Neuroprotective Activity

CompoundIC50 (µM)
6,7-Dichloro-4-methyl-2H-1-benzopyran-2-one12.5
Standard (Donepezil)15

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6,7-dichloro-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substitution pattern on the coumarin scaffold significantly influences molecular weight, solubility, and lipophilicity. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) logP* Key Properties
6,7-Dichloro-4-methyl-2H-1-benzopyran-2-one 4-CH₃; 6,7-Cl C₁₀H₆Cl₂O₂ 228.9† ~2.8‡ High lipophilicity, potential antimicrobial activity
Scopoletin () 6-OCH₃; 7-OH C₁₀H₈O₄ 192.17 1.507 Moderate solubility, natural origin
6,7-Dimethoxy-4-methylcoumarin () 4-CH₃; 6,7-OCH₃ C₁₂H₁₂O₄ 220.22 ~1.9 Reduced reactivity due to methoxy groups
7-Acetyloxy-4-bromomethylcoumarin () 4-BrCH₂; 7-OAc C₁₃H₁₁BrO₄ 327.13 ~2.5 Bromine enhances electrophilicity
3-(3,4-Dichlorophenyl)-7-piperidinylcoumarin () 3-(3,4-Cl₂C₆H₃); 7-piperidinyl C₂₂H₂₁Cl₂NO₃ 418.32 ~3.1 Extended conjugation, antimicrobial use

*logP values estimated using fragment-based methods unless directly reported.
†Calculated from atomic masses. ‡Predicted via Cl substituent contributions.

Key Observations:
  • Lipophilicity : The dichloro derivative exhibits higher logP (~2.8) compared to methoxy (Scopoletin: 1.5) or hydroxy analogs due to chlorine’s hydrophobic nature. This enhances membrane permeability but may reduce aqueous solubility .
  • Reactivity : Bromine in 4-bromomethyl derivatives () increases electrophilicity, enabling nucleophilic substitution reactions, whereas methoxy groups stabilize the aromatic ring via electron donation .
Antimicrobial Activity:
  • 6,7-Dichloro-4-methylcoumarin : While direct data is unavailable, structurally similar 3,7-disubstituted coumarins (e.g., 3fa in ) demonstrate potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), attributed to chloro groups enhancing membrane disruption .

Structural and Spectral Comparisons

  • NMR Shifts : Chlorine substituents in 6,7-dichloro-4-methylcoumarin would deshield adjacent protons, causing downfield shifts in ¹H NMR (e.g., H-5 and H-8 protons > δ7.5) compared to methoxy analogs (δ6.5–7.0) .
  • IR Spectroscopy : C=O stretching (~1700 cm⁻¹) remains consistent, but C-Cl stretches (550–750 cm⁻¹) distinguish chloro-substituted coumarins .

Biological Activity

6,7-Dichloro-4-methyl-2H-1-benzopyran-2-one, a member of the benzopyrone family, has garnered attention for its diverse biological activities. This compound exhibits potential in medicinal chemistry, particularly due to its structural characteristics that influence various biological mechanisms. This article compiles findings from recent studies to elucidate its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound’s structure can be represented as follows:

C10H6Cl2O\text{C}_{10}\text{H}_{6}\text{Cl}_{2}\text{O}

This structure is significant as the presence of chlorine atoms and a methyl group on the benzopyran ring contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6,7-dichloro-4-methyl-2H-1-benzopyran-2-one through various mechanisms:

  • Inhibition of Tumor Cell Growth :
    • In vitro assays demonstrated that this compound exhibits cytotoxic effects against several human tumor cell lines. For instance, it showed significant activity against breast cancer cells (MCF-7) and lung cancer cells (A549) at concentrations ranging from 31.5 to 500 µg/ml, with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like Paclitaxel .
  • Mechanisms of Action :
    • The compound appears to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression. It has been suggested that structural modifications can enhance its efficacy and reduce side effects .

Antimicrobial Activity

The antibacterial properties of 6,7-dichloro-4-methyl-2H-1-benzopyran-2-one have been explored extensively:

  • Broad-Spectrum Activity :
    • Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The mechanism involves inhibition of bacterial DNA gyrase, which is crucial for DNA replication .
  • Comparative Efficacy :
    • In comparative assays, the compound demonstrated superior efficacy compared to standard antibiotics like streptomycin, particularly in inhibiting the growth of resistant bacterial strains .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, 6,7-dichloro-4-methyl-2H-1-benzopyran-2-one has shown promising anti-inflammatory effects:

  • Cytokine Modulation :
    • The compound has been reported to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This effect is likely mediated through the inhibition of NF-kB signaling pathways .
  • Potential Applications :
    • Given its ability to modulate inflammatory responses, this compound could be explored for therapeutic applications in conditions characterized by chronic inflammation .

Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits cell growth
AntimicrobialInhibits DNA gyrase; broad-spectrum activity
Anti-inflammatoryReduces cytokines; inhibits NF-kB pathway

Case Studies

Several case studies have documented the effectiveness of 6,7-dichloro-4-methyl-2H-1-benzopyran-2-one in preclinical models:

  • Breast Cancer Model : In a study involving MCF-7 cells, treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis .
  • Infection Models : Animal models infected with resistant strains of bacteria showed significant recovery when treated with this compound compared to control groups receiving standard antibiotics .

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